1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a trifluoromethyl-substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Pyridine Moiety: The final step involves the coupling of the pyrazole-sulfonamide intermediate with a 2-(5-trifluoromethyl)pyridine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-thiol: Contains a thiol group instead of a sulfonamide.
Uniqueness
1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide is unique due to its combination of a trifluoromethyl-pyridine moiety and a sulfonamide group, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2S/c1-2-20-9-12(8-18-20)23(21,22)19-6-5-11-4-3-10(7-17-11)13(14,15)16/h3-4,7-9,19H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEKAGFQJCSFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCCC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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